methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
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Overview
Description
Methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group
Mechanism of Action
- Additionally, SMR000016449 has a dual mechanism:
- The rapid time-kill kinetics observed in Staphylococcus aureus strains suggest membrane permeabilization as part of its mode of action .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Fluorophenyl Group:
Coupling with Purine Derivative: The final step involves coupling the substituted piperazine with a purine derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and purine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-fluorophenyl)(piperazin-1-yl)acetate
- 3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
Methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is unique due to its specific combination of a fluorophenyl-substituted piperazine and a purine derivative. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and a purine derivative. Its molecular formula is C21H25FN6O4, with a molecular weight of 426.45 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, similar to other piperazine derivatives that have shown activity against targets like PARP1 and PARP2 .
- Receptor Modulation : It is hypothesized that the compound could interact with neurotransmitter receptors due to the presence of the piperazine moiety, which is common in many psychoactive drugs .
- Anticancer Activity : Preliminary studies suggest potential anticancer properties through the inhibition of cancer cell proliferation and induction of apoptosis in specific cancer cell lines .
Anticancer Properties
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MX-1 (BRCA1 mutant) | 0.3 |
Capan-1 (BRCA2 mutant) | 5 |
These findings indicate that the compound may be particularly effective against tumors associated with BRCA mutations .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have shown that related piperazine derivatives exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 31.25 µg/mL |
Escherichia coli | 62.5 µg/mL |
These results suggest that this compound may possess broad-spectrum antibacterial activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and provided insights into the mechanisms at play:
- Inhibition of PARP Enzymes : A study on similar piperazine derivatives showed potent inhibition of PARP enzymes with Ki values in the nanomolar range, indicating a strong potential for use in cancer therapy targeting DNA repair pathways .
- Neuropharmacological Effects : Related compounds have been studied for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways, which could lead to applications in treating psychiatric disorders .
Properties
IUPAC Name |
methyl 2-[8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O4/c1-24-19-18(20(30)25(2)21(24)31)28(13-17(29)32-3)16(23-19)12-26-8-10-27(11-9-26)15-6-4-14(22)5-7-15/h4-7H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARFPAFYNBDAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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